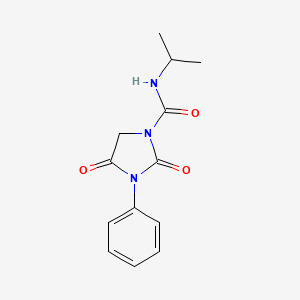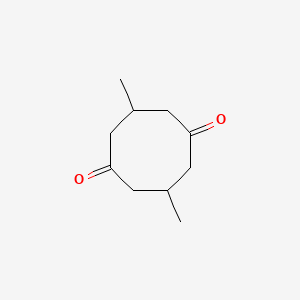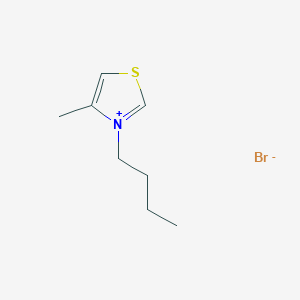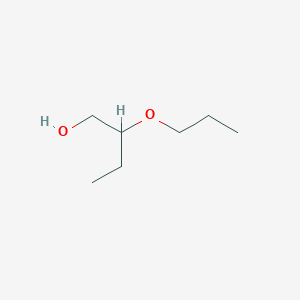
2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide typically involves the reaction of 3,5-dichloroaniline with isopropyl isocyanate, followed by cyclization with glyoxal to form the imidazolidine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a model compound in studying imidazolidine chemistry and its derivatives.
Biology: Investigated for its antifungal properties and effects on fungal cell membranes.
Medicine: Explored for potential therapeutic applications, including antifungal treatments.
Industry: Utilized in the formulation of fungicides for agricultural use .
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme succinate dehydrogenase in fungal cells, disrupting the electron transport chain and leading to cell death. This inhibition prevents the fungi from producing energy, effectively controlling fungal growth and spread .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichlorophenyl)-2,4-dioxo-N-(propan-2-yl)imidazolidine-1-carboxamide
- 3-(3,5-Dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide
Uniqueness
2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide is unique due to its specific substitution pattern and its broad-spectrum antifungal activity. Its effectiveness in agricultural applications sets it apart from other similar compounds .
Properties
CAS No. |
104700-58-5 |
|---|---|
Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2,4-dioxo-3-phenyl-N-propan-2-ylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C13H15N3O3/c1-9(2)14-12(18)15-8-11(17)16(13(15)19)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,18) |
InChI Key |
YAPYMCOIVZGZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)





![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)





![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)
